1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes multiple methyl groups, a pyridine ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyridine-containing molecules. Examples include:
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- 1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
Uniqueness
What sets 1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-hydroxy-5,6,9,11,11-pentamethyl-3-(2-oxo-2-pyridin-4-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C23H26N2O3/c1-13-10-17-14(2)11-22(4,5)25-20(17)19(15(13)3)23(28,21(25)27)12-18(26)16-6-8-24-9-7-16/h6-10,14,28H,11-12H2,1-5H3 |
InChI Key |
ZOWVQDULVLTUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C(=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)C)C)(C)C |
Origin of Product |
United States |
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